molecular formula C17H19N5O2 B3015390 1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788532-48-8

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B3015390
CAS No.: 1788532-48-8
M. Wt: 325.372
InChI Key: XAPNDFPFWWYUHR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a urea linkage, which is known for its stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 4-methoxyphenethylamine with 2-methylpyrazolo[1,5-a]pyrimidin-6-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea.

    Reduction: Formation of 4-methoxyphenethylamine and 2-methylpyrazolo[1,5-a]pyrimidin-6-ylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The urea linkage plays a crucial role in stabilizing the interaction between the compound and its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(4-Methoxyphenethyl)-3-(2-methylimidazo[1,2-a]pyridin-6-yl)urea: Similar structure but with an imidazo[1,2-a]pyridinyl group instead of a pyrazolo[1,5-a]pyrimidinyl group.

Uniqueness

1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenethyl group enhances its solubility and bioavailability, while the pyrazolo[1,5-a]pyrimidinyl group contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-9-16-19-10-14(11-22(16)21-12)20-17(23)18-8-7-13-3-5-15(24-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPNDFPFWWYUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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